(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
Description
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic organic compound combining a pyridine ring substituted with a nitro group at the 3-position and a piperidine moiety linked via an amine bond. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. This compound is structurally characterized by:
- Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
- Nitro group (-NO₂): Electron-withdrawing substituent at the 3-position, influencing reactivity and binding interactions.
Properties
IUPAC Name |
3-nitro-N-piperidin-3-ylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-4-2-6-12-10(9)13-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDSJHWQLWCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Formation of Piperidine Derivative: The nitro-pyridine is then reacted with piperidine under basic conditions to form the desired amine.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The amine group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: (3-Amino-pyridin-2-yl)-piperidin-3-yl-amine.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related hydrochlorides with variations in substituents and backbone modifications.
Table 1: Structural and Molecular Comparison
Functional Group Impact on Properties
- Nitro (-NO₂) vs. Bromo (-Br): The nitro group’s strong electron-withdrawing nature reduces electron density on the pyridine ring, making it less reactive in electrophilic substitutions compared to bromine, which is a weaker electron-withdrawing group .
- Aromatic Substituents : Chloro or phenyl groups (e.g., ) enhance hydrophobic interactions but may reduce solubility in aqueous environments.
Biological Activity
(3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride, with the chemical formula CHClNO and CAS number 1185307-69-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a nitro-substituted pyridine moiety, which contribute to its unique reactivity and biological properties. The hydrochloride form enhances its solubility in biological systems, making it suitable for various applications.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal effects.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines show promise as a therapeutic agent.
- Enzyme Inhibition : The compound may act as a ligand for specific enzymes and receptors, influencing various biochemical pathways.
The mechanism of action is primarily attributed to the compound's ability to interact with molecular targets through its nitro group, which can be reduced to form reactive intermediates. These intermediates may then interact with cellular components, leading to biological effects. The piperidine ring enhances membrane permeability, facilitating intracellular access to targets.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results demonstrated significant dose-dependent cytotoxicity, with IC values in the low micromolar range. Further mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Case Study: Antimicrobial Properties
In another investigation, the compound was tested against several bacterial strains. The results indicated that it possesses notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising potential as an antimicrobial agent.
Computational Studies
Computer-aided drug design tools have been utilized to predict the pharmacological profile of this compound. Tools like PASS (Prediction of Activity Spectra for Substances) have suggested a broad spectrum of potential activities based on its structural features, indicating possible roles in treating various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
